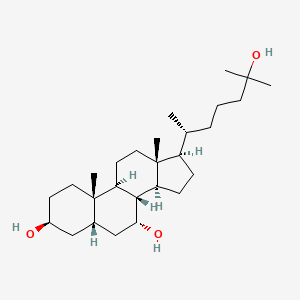

5beta-Cholestane-3beta,7alpha,25-triol

Descripción

Contextualization within the Landscape of Cholesterol and Oxysterol Biochemistry

Cholesterol, a fundamental component of mammalian cell membranes, is the precursor to a diverse family of molecules, including steroid hormones and bile acids. The metabolism of cholesterol is a tightly regulated process, and its intermediates, known as oxysterols, are not merely byproducts but are now recognized as bioactive molecules in their own right. nih.govnih.gov Oxysterols are oxidized derivatives of cholesterol and are involved in the regulation of cholesterol homeostasis, transport, and serve as key intermediates in the synthesis of bile acids. nih.govmdpi.com

Within this landscape, 5β-Cholestane-3β,7α,25-triol takes its place as a specific oxysterol. Its structure, featuring hydroxyl groups at the 3β, 7α, and 25 positions of the cholestane (B1235564) backbone, positions it at a critical juncture in the metabolic cascade that transforms cholesterol into more water-soluble compounds for elimination from the body. nih.gov The study of such oxysterols is crucial for understanding the enzymatic and non-enzymatic pathways that govern cholesterol turnover. nih.gov

Overview of its Position as an Intermediate in Sterol Metabolic Pathways

The synthesis of bile acids from cholesterol occurs primarily in the liver through two main routes: the "classic" or "neutral" pathway and the "alternative" or "acidic" pathway. nih.govfrontiersin.org The classic pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), while the alternative pathway begins with the hydroxylation of cholesterol at the C27 position by sterol 27-hydroxylase (CYP27A1). nih.gov

5β-Cholestane-3β,7α,25-triol is recognized as a key intermediate in the alternative pathway of bile acid synthesis. nih.govnih.gov This pathway is particularly significant as it provides a mechanism for the elimination of cholesterol from peripheral tissues. The initial hydroxylation events, including at the 25-position, are critical steps that commit the cholesterol molecule to the formation of bile acids, specifically chenodeoxycholic acid. nih.gov Research has demonstrated that intermediates like 5β-Cholestane-3β,7α,25-triol are essential for the stepwise oxidation of the cholesterol side chain, a process that ultimately leads to the production of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govresearchgate.net

Detailed Research Findings

The study of 5β-Cholestane-3β,7α,25-triol and its role in metabolism has been advanced through various experimental approaches, including the use of radiolabeled precursors and analysis of metabolic products in liver cell cultures.

Studies involving human hepatocytes have shown that both 7α-hydroxycholesterol and 27-hydroxycholesterol (B1664032) can be converted to both cholic acid and chenodeoxycholic acid, indicating a connection between the neutral and acidic pathways. nih.gov The formation of side-chain oxygenated C27-steroids is a crucial part of this process. nih.gov

Furthermore, research on the stereospecificity of side-chain hydroxylations has revealed that the mitochondrial fraction of human liver cells predominantly catalyzes the 26-hydroxylation of 5β-cholestane-3α,7α-diol, while the microsomal fraction is more efficient at 25-hydroxylation. nih.gov This highlights the subcellular compartmentalization of the enzymatic reactions involved in bile acid synthesis.

The table below summarizes key intermediates and enzymes in the relevant metabolic pathways.

| Compound/Enzyme | Role in Sterol Metabolism |

| Cholesterol | Precursor to all steroid hormones and bile acids. |

| Oxysterols | Oxidized derivatives of cholesterol; intermediates in bile acid synthesis and signaling molecules. nih.govmdpi.com |

| 5β-Cholestane-3β,7α,25-triol | An intermediate in the alternative pathway of bile acid synthesis. nih.gov |

| 7α-hydroxycholesterol | The initial product of the classic pathway of bile acid synthesis. nih.govnih.gov |

| 27-hydroxycholesterol | The initial product of the alternative pathway of bile acid synthesis. nih.govnih.gov |

| Chenodeoxycholic acid | A primary bile acid synthesized from cholesterol. researchgate.netwikipedia.org |

| Cholic acid | A primary bile acid synthesized from cholesterol. researchgate.netwikipedia.org |

| Cholesterol 7α-hydroxylase (CYP7A1) | The rate-limiting enzyme in the classic pathway of bile acid synthesis. nih.gov |

| Sterol 27-hydroxylase (CYP27A1) | A key enzyme in the alternative pathway of bile acid synthesis. nih.gov |

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H48O3 |

|---|---|

Peso molecular |

420.7 g/mol |

Nombre IUPAC |

(3S,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H48O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h17-24,28-30H,6-16H2,1-5H3/t17-,18+,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 |

Clave InChI |

UROPIWALBBMYRP-LHUVMQPUSA-N |

SMILES isomérico |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Sinónimos |

5alpha-cholestane-3alpha,7alpha,25-triol 5beta-cholestane-3beta,7alpha,25-triol C-3,7,25-T cholestane-3,7,25-triol cholestane-3,7,25-triol, (3alpha,5beta,7alpha)-isome |

Origen del producto |

United States |

Biosynthetic and Metabolic Pathways Involving 5beta Cholestane 3beta,7alpha,25 Triol

Mechanisms of Formation of 5β-Cholestane-3β,7α,25-triol

The generation of 5β-cholestane-3β,7α,25-triol from cholesterol is not a direct conversion but rather a cascade of reactions catalyzed by specific enzymes located in different cellular compartments, including the endoplasmic reticulum and mitochondria.

The initial steps in the formation of 5β-cholestane-3β,7α,25-triol involve the addition of hydroxyl (-OH) groups to the cholesterol molecule. This process, known as hydroxylation, is primarily carried out by a class of enzymes called cytochrome P450 monooxygenases.

A crucial enzyme in this pathway is Oxysterol 7-alpha-hydroxylase, encoded by the CYP7B1 gene. nih.govwikipedia.org This enzyme is responsible for introducing a hydroxyl group at the 7α position of various oxysterols. One of its key substrates is 25-hydroxycholesterol (B127956). nih.govnih.gov The 7α-hydroxylation of 25-hydroxycholesterol by CYP7B1 yields cholest-5-ene-3β,7α,25-triol, the direct precursor to the title compound. nih.govnih.gov This reaction is a defining step in this branch of the alternative bile acid synthesis pathway. mdpi.com The accumulation of substrates like 25-hydroxycholesterol in CYP7B1 deficient mice underscores the enzyme's critical role in their metabolism. nih.gov

Before CYP7B1 can act, cholesterol must first be hydroxylated at the 25-position. This initial hydroxylation is catalyzed by cholesterol 25-hydroxylase (CH25H) , which converts cholesterol into 25-hydroxycholesterol. This oxysterol then serves as the substrate for CYP7B1.

Following the formation of cholest-5-ene-3β,7α,25-triol, further enzymatic modifications are required to produce the 5β-cholestane structure. This involves enzymes that modify the steroid nucleus. While the specific enzymes for the 25-hydroxylated pathway are not fully detailed in all literature, the established mechanism for other bile acid precursors involves a two-step process:

3β-hydroxysteroid dehydrogenase/isomerase (e.g., HSD3B7) : This enzyme type catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the Δ5 double bond to a Δ4 double bond, creating a 7α,25-dihydroxycholest-4-en-3-one intermediate.

Steroid 5β-reductase (AKR1D1) : This enzyme reduces the Δ4 double bond, establishing the 5β configuration of the steroid A/B ring juncture. nih.gov The resulting product is 5β-cholestane-7α,25-diol-3-one.

A final reduction of the 3-keto group, likely by a hydroxysteroid dehydrogenase, would yield 5β-cholestane-3β,7α,25-triol.

Table 1: Key Enzymes in the Formation of 5β-Cholestane-3β,7α,25-triol

| Enzyme | Gene | Function | Substrate | Product |

| Cholesterol 25-hydroxylase | CH25H | C-25 Hydroxylation | Cholesterol | 25-Hydroxycholesterol |

| Oxysterol 7-alpha-hydroxylase | CYP7B1 | C-7α Hydroxylation | 25-Hydroxycholesterol | Cholest-5-ene-3β,7α,25-triol |

| 3β-hydroxysteroid dehydrogenase | HSD3B7 | Oxidation/Isomerization | Cholest-5-ene-3β,7α,25-triol | 7α,25-dihydroxycholest-4-en-3-one |

| Steroid 5β-reductase | AKR1D1 | A/B Ring Reduction | 7α,25-dihydroxycholest-4-en-3-one | 5β-cholestane-7α,25-diol-3-one |

The formation of 5β-cholestane-3β,7α,25-triol is directly dependent on its Δ5-unsaturated analog, cholest-5-ene-3β,7α,25-triol . This precursor is the product of the CYP7B1-catalyzed 7α-hydroxylation of 25-hydroxycholesterol. nih.govnih.gov The conversion of the cholest-5-ene (B1209259) structure to the 5β-cholestane structure is a critical transformation in the bile acid synthesis pathway. This is not a reversible interconversion but a committed step that involves the modification of the steroid nucleus by the sequential action of a dehydrogenase/isomerase and a reductase, as detailed previously. This conversion channels the intermediate from a general sterol into a specific bile acid precursor.

Enzymatic Hydroxylation of Cholesterols and Other Sterol Precursors

Downstream Metabolic Fates and Conversions of 5β-Cholestane-3β,7α,25-triol

Once formed, 5β-cholestane-3β,7α,25-triol does not accumulate but is further metabolized along the bile acid synthesis pathway.

The compound 5β-cholestane-3β,7α,25-triol is an intermediate in a proposed "25-hydroxylation pathway" for bile acid biosynthesis. researchgate.netnih.govresearchgate.net Its structure, featuring the 5β-cholestane backbone and hydroxyl groups at the 3β, 7α, and 25 positions, primes it for further modifications.

The primary bile acids in humans, cholic acid and chenodeoxycholic acid, typically have a 3α-hydroxyl group. This suggests that the 3β-hydroxyl group of 5β-cholestane-3β,7α,25-triol likely undergoes epimerization to the 3α-configuration. Subsequently, the molecule would undergo further hydroxylations and side-chain oxidation. For instance, studies on related compounds show that 5β-cholestane-3α,7α,12α,25-tetrol can be converted to cholic acid in humans, demonstrating that 25-hydroxylated intermediates can be processed into primary bile acids. nih.gov This involves further side-chain hydroxylation, for example at the C-24 position, followed by oxidation and cleavage of the side chain to form the C24 bile acid. nih.gov

Integration into Bile Acid Biosynthesis Pathways

Involvement in Alternative Bile Acid Synthesis Routes

5β-Cholestane-3β,7α,25-triol is a key player in an alternative route for bile acid synthesis known as the 25-hydroxylation pathway. explorationpub.comfrontiersin.org This pathway becomes particularly significant in conditions where the primary bile acid synthesis pathway is compromised. The synthesis of C24 bile acids can occur through this route after the modification of the steroid ring, bypassing the need for 27-hydroxylation and subsequent β-oxidation. frontiersin.org The initial steps in the degradation of the steroid side chain for the biosynthesis of chenodeoxycholic acid in humans are primarily mediated by mitochondria, leading to the formation of the 25R-diastereoisomer of 5β-cholestane-3α,7α,26-triol. nih.gov However, in the microsomal fraction, 25-hydroxylation is more prominent than 26-hydroxylation. nih.gov

The presence of 5β-cholestane-3α,7α,12α,25-tetrol, a derivative of the compound of interest, in patients with cerebrotendinous xanthomatosis (CTX) indicates the existence of a bile acid synthesis pathway involving 25-hydroxylated intermediates. researchgate.net In CTX, a disorder caused by sterol 27-hydroxylase (CYP27A1) deficiency, there is an accumulation of early intermediates and cholestanol (B8816890) in various tissues. hmdb.ca This leads to the release of glucuronides of 25-hydroxylated bile alcohols in bile, blood, and urine. hmdb.ca

Enzymatic Transformations Leading to Bile Acid Precursors

The conversion of 5β-cholestane-3β,7α,25-triol and its related compounds into bile acid precursors is a multi-step process involving several key enzymes. The microsomal enzyme cholesterol 25-hydroxylase (CH25H) is responsible for the formation of 3α,7α,12α-trihydroxy-5β-cholestane-25-tetrol. frontiersin.org In human liver microsomes, CYP3A4 has been identified as the major enzyme responsible for the 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol. explorationpub.com

Further transformation of the resulting tetrol to a pentol is catalyzed by another cytochrome P450 enzyme. The conversion of 5β-cholestane-3α,7α,12α,25-tetrol to 5β-cholestane-3α,7α,12α,24β,25-pentol is carried out by liver microsomes. nih.gov This 24β-hydroxylation activity is more pronounced in rat liver than in human liver. nih.gov The enzymes involved in these hydroxylation steps are part of the cytochrome P-450 family, as demonstrated by the inhibitory effect of carbon monoxide. nih.gov The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the first step in the oxidation of the side chain of sterol intermediates, specifically the 27-hydroxylation of 5β-cholestane-3α,7α,12α-triol.

The table below summarizes the key enzymatic reactions involving cholestane (B1235564) triols and their derivatives in the alternative bile acid synthesis pathway.

| Substrate | Enzyme | Product | Cellular Location |

| 5β-cholestane-3α,7α,12α-triol | CYP3A4 | 5β-cholestane-3α,7α,12α,25-tetrol | Microsomes explorationpub.com |

| 5β-cholestane-3α,7α-diol | Microsomal enzymes | 5β-cholestane-3α,7α,25-triol | Microsomes nih.gov |

| 5β-cholestane-3α,7α,12α,25-tetrol | Microsomal enzymes | 5β-cholestane-3α,7α,12α,24β,25-pentol | Microsomes nih.gov |

| 5β-cholestane-3α,7α,12α-triol | CYP27A1 | 3α,7α,12α,26-tetrahydroxy-5β-cholestane | Mitochondria |

Formation of Higher Hydroxylated Cholestane Derivatives (e.g., Pentols)

The metabolic cascade of 5β-cholestane-3β,7α,25-triol extends to the formation of more polar, higher hydroxylated derivatives, such as cholestane-pentols. These multi-hydroxylated sterols are intermediates in the pathway leading to the formation of cholic acid. researchgate.netnih.gov

The conversion of 5β-cholestane-3α,7α,12α,25-tetrol to 5β-cholestane-3α,7α,12α,24β,25-pentol is a critical step in this process, facilitated by microsomal enzymes. nih.govnih.gov Research has also described the synthesis of 5β-cholestane-3α,7α,12α,24ξ,25-pentol for in vivo and in vitro studies of the 25-hydroxylation pathway. researchgate.netnih.govresearchgate.net The formation of these pentols underscores the complexity of the alternative bile acid synthesis pathway and the progressive hydroxylation that prepares the cholesterol side chain for cleavage.

Conjugation Reactions of Cholestane Triols (e.g., Glucuronidation)

To facilitate their excretion, cholestane triols and their metabolites can undergo conjugation reactions, with glucuronidation being a prominent example. 5β-Cholestane-3α,7α,12α,25-tetrol, an intermediate in the bile acid synthetic pathway, is secreted into the bile and urine after undergoing glucuronidation. hmdb.ca This process increases the water solubility of the bile alcohols, preventing their reabsorption through enterohepatic circulation and promoting their elimination from the body. hmdb.ca This is particularly evident in conditions like cerebrotendinous xanthomatosis, where glucuronidated 25-hydroxylated bile alcohols are found in bile, blood, and urine. hmdb.ca

Enzymology of 5beta Cholestane 3beta,7alpha,25 Triol Transformations

Characterization of Enzymes Mediating Hydroxylations and Oxidoreductions of Cholestane (B1235564) Triols

The enzymatic machinery responsible for the conversion of cholestane triols is predominantly located in the mitochondria and microsomes of hepatocytes. Key among these are members of the cytochrome P450 (CYP) superfamily.

The primary enzyme involved in the further metabolism of cholestane triols is the mitochondrial sterol 27-hydroxylase, also known as CYP27A1. ki.sewikipedia.org This enzyme exhibits broad substrate specificity but precise regioselectivity, targeting the side chain of various sterol intermediates for hydroxylation.

CYP27A1 (Sterol 27-Hydroxylase): This mitochondrial cytochrome P450 enzyme is a key player in both the classic and alternative pathways of bile acid synthesis. nih.govnih.gov It catalyzes the stereospecific hydroxylation at position C27 of the sterol side chain. ki.senih.gov Studies have shown that CYP27A1's activity generally increases with the polarity of the substrate. ki.senih.gov For instance, it hydroxylates 7α-hydroxycholesterol more efficiently than cholesterol, and the rate is even faster with tri-hydroxylated substrates like 5β-cholestane-3α,7α,12α-triol. ki.se This indicates that the presence of multiple hydroxyl groups on the sterol nucleus, such as in 5β-cholestane-3β,7α,25-triol, facilitates its binding and subsequent oxidation by CYP27A1. The enzyme is responsible for the oxidation of the terminal methyl group (C27) of the sterol side chain. nih.govresearchgate.net The major pathway for the side chain oxidation of 5β-cholestane-3α,7α,12α-triol begins with this C27-hydroxylation by mitochondrial enzymes. nih.govresearchgate.net

CYP8B1 (Sterol 12α-hydroxylase): While the primary focus is often on side-chain oxidation, ring hydroxylations are also crucial. For substrates that have not yet been hydroxylated at the C12 position, CYP8B1 is the responsible enzyme. This microsomal enzyme specifically introduces a hydroxyl group at the 12α position of the steroid nucleus. nih.govwikipedia.org Its substrate is 5β-cholestane-3α,7α-diol, which it converts to 5β-cholestane-3α,7α,12α-triol. wikipedia.org This step is critical for the synthesis of cholic acid.

Microsomal vs. Mitochondrial Systems: Early research established that side-chain oxidation of bile acid precursors can be initiated by enzyme systems in either the microsomes or the mitochondria. nih.govresearchgate.net The microsomal system typically oxidizes the C26 methyl group, whereas the mitochondrial system, driven by CYP27A1, oxidizes the C27 methyl group. nih.govresearchgate.net For 5β-cholestane-3α,7α,12α-triol in humans, the mitochondrial pathway involving C27-hydroxylation is considered the major route. nih.govresearchgate.net

The regioselectivity of these enzymes is paramount. CYP27A1 specifically targets the terminal methyl groups of the sterol side chain, while enzymes like CYP8B1 act on specific positions on the sterol rings. This ensures the stepwise and controlled conversion of cholesterol into primary bile acids.

The efficiency and capacity of the enzymes transforming cholestane triols are described by their biochemical and kinetic properties. CYP27A1, being a central enzyme, has been the subject of detailed investigation.

CYP27A1 (Sterol 27-Hydroxylase): CYP27A1 is a mitochondrial matrix sterol hydroxylase that catalyzes multiple oxidation reactions in the biosynthesis of bile acids. wikipedia.orgreactome.org It is considered a "promiscuous" enzyme due to its broad substrate specificity, acting on various cholesterol and cholestane derivatives. ki.se The enzyme's affinity for its substrates and its maximum catalytic rate can be quantified by Michaelis-Menten kinetics, although specific Km and Vmax values for 5β-cholestane-3β,7α,25-triol are not extensively documented in readily available literature. However, qualitative data strongly indicates that its activity is enhanced by increased substrate polarity. ki.senih.gov For example, the rate of 27-hydroxylation follows the general trend: 5β-cholestane-3α,7α,12α-triol > 7α-hydroxycholesterol > cholesterol. ki.se This suggests a lower Km or higher Vmax for the more polar triol compared to cholesterol.

Computer modeling and site-directed mutagenesis studies have revealed that different substrates, such as cholesterol and 5β-cholestane-3α,7α,12α-triol, occupy distinct spatial positions and orientations within the active site of CYP27A1. nih.gov This differential binding helps explain the enzyme's ability to process a wide range of sterols. nih.gov The reaction catalyzed by CYP27A1 requires molecular oxygen and NADPH as a cofactor. wikipedia.orgreactome.org

The following table summarizes the key enzymatic reactions involving cholestane triols:

Table 1: Key Enzymes in Cholestane Triol Metabolism

| Enzyme | EC Number | Cellular Location | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|---|

| Sterol 27-hydroxylase (CYP27A1) | 1.14.15.15 | Mitochondria | 5β-cholestane-3α,7α,12α-triol | 5β-cholestane-3α,7α,12α,27-tetrol | Side-chain hydroxylation reactome.org |

| 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1) | 1.14.13.96 | Microsomes | 5β-cholestane-3α,7α-diol | 5β-cholestane-3α,7α,12α-triol | Ring hydroxylation wikipedia.org |

Comparative Enzymatic Activities Across Biological Systems and Species

The activity of enzymes involved in cholestane triol metabolism, particularly C26/27-hydroxylation, varies across different species, reflecting divergent evolutionary pathways for bile acid synthesis.

Studies comparing the ω-hydroxylation (hydroxylation at a terminal methyl group) of 5β-cholestane-3α,7α,12α-triol have revealed significant differences between vertebrates. nih.gov In most mammals studied, including hamsters and rabbits, the predominant hydroxylating activity is found in the mitochondrial fraction, which stereospecifically forms the 25R-isomer of the resulting tetrol. nih.gov The rat is a notable exception, showing different characteristics. nih.gov

In more primitive vertebrates like fish, frogs, and turtles, the hydroxylation activity is generally lower but is still more prominent in the mitochondria than in the microsomes. nih.gov However, there are exceptions here as well. For instance, in carp (B13450389) liver, the microsomal activity is seven times higher than the mitochondrial activity, though it still produces the 25R-isomer. nih.gov In contrast, rainbow trout appear to lack detectable ω-hydroxylation activity, suggesting an alternative pathway for bile acid synthesis that does not involve 26-hydroxylation. nih.gov

These species-specific differences in enzyme localization (mitochondrial vs. microsomal) and activity levels underscore the diversity of bile acid biosynthetic routes in the animal kingdom.

Table 2: Comparative ω-Hydroxylation of 5β-cholestane-3α,7α,12α-triol in Liver Fractions of Various Species

| Species | Predominant Activity Location | Stereospecificity of Mitochondrial Product | Notable Findings |

|---|---|---|---|

| Hamster, Rabbit | Mitochondria | 25R-isomer | Typical mammalian pattern nih.gov |

| Rat | - | - | Exception among mammals studied nih.gov |

| Fish (general) | Mitochondria | 25R-isomer | Lower activity than mammals nih.gov |

| Carp | Microsomes | 25R-isomer | Microsomal activity is 7x higher than mitochondrial nih.gov |

| Rainbow Trout | Not Detected | - | Suggests an alternative biosynthetic pathway nih.gov |

| Frogs, Turtles | Mitochondria | 25R-isomer | Lower activity than mammals nih.gov |

Regulation of Metabolic Pathways Involving Cholestane Triols

Transcriptional and Post-Translational Control of Key Enzymes (e.g., CYP7A1, CYP27A1, CYP7B1)

The biosynthesis of bile acids from cholesterol is a multi-step process governed by a cascade of enzymes, the expression of which is meticulously regulated. Cholestane (B1235564) triols and other oxysterol intermediates are not merely passive metabolites but active signaling molecules that modulate the transcription of these crucial enzymes.

The primary regulatory enzyme in the classic, or neutral, pathway of bile acid synthesis is Cholesterol 7α-hydroxylase (CYP7A1). nih.gov Its expression is largely controlled by nuclear hormone receptors, particularly the Liver X Receptor (LXR). oup.comjci.org Oxysterols, which are hydroxylated forms of cholesterol and intermediates in bile acid synthesis, act as natural ligands for LXR. oup.comtandfonline.com When cellular cholesterol levels are high, the increased production of oxysterols leads to the activation of LXR. Activated LXR then binds to the promoter region of the CYP7A1 gene, inducing its transcription to promote the conversion of cholesterol into bile acids. oup.comnih.gov

The alternative, or acidic, pathway of bile acid synthesis is initiated by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1) and involves Oxysterol 7α-hydroxylase (CYP7B1). nih.govnih.gov CYP27A1 is responsible for the initial side-chain oxidation of cholesterol, a critical step for producing bile acids. nih.gov Its expression can be regulated by nuclear receptors such as Hepatocyte Nuclear Factor 4α (HNF4α) and Peroxisome Proliferator-Activated Receptor α (PPARα). nih.gov

CYP7B1 catalyzes the 7α-hydroxylation of various oxysterols, including 27-hydroxycholesterol (B1664032), a product of CYP27A1 activity. nih.gov The regulation of CYP7B1 is complex, involving multiple factors. For instance, the Retinoid-related Orphan Receptor α (RORα) has been identified as a positive regulator of Cyp7b1 expression. nih.gov There is also a functional cross-talk between RORα and LXR, where they can mutually suppress each other's activity, adding another layer of control to oxysterol and bile acid metabolism. nih.gov In certain pathological states, such as insulin (B600854) resistance, the expression of CYP7B1 can be dysregulated, leading to the accumulation of its oxysterol substrates. nih.gov

Table 1: Key Enzymes in Cholestane Triol Metabolism and their Regulation

| Enzyme | Gene | Function in Bile Acid Synthesis | Primary Regulatory Mechanisms | Key Regulators |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting enzyme in the classic (neutral) pathway. nih.govjci.org | Transcriptional induction by oxysterols. oup.comjci.org Feedback repression by bile acids. nih.gov | LXR (Liver X Receptor), FXR (Farnesoid X Receptor), SHP (Small Heterodimer Partner). oup.comnih.gov |

| Sterol 27-hydroxylase | CYP27A1 | Initiates the alternative (acidic) pathway via side-chain oxidation. nih.govnih.gov | Transcriptional regulation. nih.gov | HNF4α (Hepatocyte Nuclear Factor 4α), PPARα (Peroxisome Proliferator-Activated Receptor α). nih.gov |

| Oxysterol 7α-hydroxylase | CYP7B1 | 7α-hydroxylates 27-hydroxycholesterol and other oxysterols in the alternative pathway. nih.govmedlineplus.gov | Transcriptional regulation. nih.gov | RORα (Retinoid-related Orphan Receptor α). nih.gov |

Feedback Mechanisms in Sterol and Bile Acid Synthesis

The body maintains cholesterol and bile acid homeostasis through sophisticated negative and positive feedback loops. Cholestane triols and the final products of their metabolic pathway, bile acids, are central players in this regulatory system.

The primary mechanism for feedback inhibition of bile acid synthesis involves the nuclear receptor Farnesoid X Receptor (FXR), which functions as a bile acid sensor. oup.com When bile acid levels increase in the liver, they bind to and activate FXR. nih.gov Activated FXR then induces the expression of a transcriptional repressor known as the Small Heterodimer Partner (SHP). nih.gov SHP, in turn, inhibits the activity of key transcription factors required for CYP7A1 gene expression, effectively shutting down the classic bile acid synthesis pathway. nih.gov This feedback loop prevents the excessive accumulation of bile acids, which can be toxic to liver cells.

In addition to the liver-based SHP pathway, a second feedback mechanism operates from the intestine. Bile acids reabsorbed in the intestine also activate FXR, which stimulates the release of Fibroblast Growth Factor 19 (FGF19) in humans. nih.gov FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) on hepatocytes and signals to suppress CYP7A1 transcription, providing another layer of control. nih.gov

Oxysterols, including intermediates like 5β-cholestane-3β,7α,25-triol, participate in a separate regulatory circuit primarily through LXR activation. By stimulating LXR, these oxysterols promote the catabolism of cholesterol into bile acids via CYP7A1 induction. oup.comtandfonline.com This represents a feed-forward mechanism where an accumulation of cholesterol precursors drives the pathway forward to increase bile acid production and cholesterol elimination. jci.org The interplay between the FXR-mediated negative feedback from bile acids and the LXR-mediated feed-forward regulation by oxysterols allows for precise control over cholesterol and bile acid levels. oup.com

Genetic Determinants and Polymorphisms Affecting Cholestane Triol Metabolism

Genetic variations in the enzymes responsible for metabolizing cholestane triols can have profound consequences on an individual's health. The most well-documented example is Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder. nih.govmedlineplus.gov

CTX is caused by mutations in the CYP27A1 gene, which encodes the sterol 27-hydroxylase enzyme. nih.govyoutube.com This enzyme is critical for the side-chain oxidation of cholesterol intermediates in the alternative bile acid pathway. nih.gov A deficiency in CYP27A1 activity disrupts this pathway, leading to a significant reduction in the synthesis of chenodeoxycholic acid and a corresponding accumulation of upstream intermediates. nih.govyoutube.com Consequently, the body shunts these intermediates, including 5β-cholestane-3α,7α,12α-triol, into alternative metabolic routes, resulting in the formation and deposition of cholestanol (B8816890) and bile alcohols in various tissues, most notably the brain and tendons. nih.govmedlineplus.govyoutube.com This accumulation is responsible for the severe neurological symptoms, tendon xanthomas, and other clinical manifestations of CTX. medlineplus.gov

Table 2: Genetic Disorders Associated with Altered Cholestane Triol Metabolism

| Disorder | Affected Gene | Enzyme Defect | Biochemical Consequence | Primary Accumulated Metabolites |

|---|---|---|---|---|

| Cerebrotendinous Xanthomatosis (CTX) | CYP27A1 | Sterol 27-hydroxylase. nih.govmedlineplus.gov | Impaired alternative bile acid synthesis pathway. nih.gov | Cholestanol, Bile alcohols (e.g., 5β-cholestane-3α,7α,12α-triol). nih.govyoutube.com |

| Spastic Paraplegia Type 5A (SPG5A) | CYP7B1 | Oxysterol 7α-hydroxylase. medlineplus.gov | Impaired 7α-hydroxylation of specific oxysterols in the brain. medlineplus.gov | Cholesterol, various oxysterols (in the brain). medlineplus.gov |

Pathobiochemical Implications of Dysregulated 5beta Cholestane 3beta,7alpha,25 Triol Metabolism

Accumulation of 5beta-Cholestane-3beta,7alpha,25-triol and Analogous Intermediates in Inborn Errors of Metabolism

Inborn errors of bile acid synthesis are a group of autosomal recessive disorders where specific enzymatic defects disrupt the conversion of cholesterol into primary bile acids. cincinnatichildrens.org This leads to the accumulation of atypical bile acid intermediates, including this compound and its analogs, which can be cytotoxic and cause progressive liver disease. cincinnatichildrens.org

Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disease caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. nih.govnih.gov This enzyme is critical for the side-chain oxidation of cholesterol and various intermediates in the bile acid synthesis pathway. nih.gov Its deficiency blocks the normal "neutral" pathway of bile acid synthesis, leading to a significant reduction in the formation of cholic acid and chenodeoxycholic acid. cloudfront.netexplorationpub.com

The enzymatic block in CTX results in the accumulation of cholesterol and, more characteristically, cholestanol (B8816890) in virtually all tissues, with prominent depositions in the brain, tendons, and lenses. nih.govnih.gov A key feature of CTX is the shunting of bile acid precursors into alternative metabolic routes. Intermediates like 5β-cholestane-3α,7α,12α-triol, which cannot be efficiently processed by the deficient CYP27A1, are diverted towards a 25-hydroxylation pathway. explorationpub.com This leads to the formation and accumulation of various bile alcohols and their derivatives, including this compound and the subsequent product, 5β-cholestane-3α,7α,12α,25-tetrol. explorationpub.comhmdb.caresearchgate.net The presence of these unusual bile alcohols, such as 5β-cholestane-3α, 7α, 12α, 25, 26-pentol, in the bile and feces of CTX patients is a hallmark of the disease. nih.gov The detection of these specific intermediates is a crucial diagnostic marker for CTX. cincinnatichildrens.org

Table 1: Key Accumulated Intermediates in Cerebrotendinous Xanthomatosis (CTX)

| Compound | Consequence of Accumulation |

| Cholestanol | Neurological dysfunction, tendon xanthomas, cataracts. nih.govnih.gov |

| 5β-cholestane-3α,7α,12α-triol | Shunted to alternative hydroxylation pathways. explorationpub.com |

| Bile Alcohols (e.g., 5β-cholestane-3α,7α,12α,25-tetrol) | Serve as diagnostic markers in bile, urine, and plasma. explorationpub.comhmdb.ca |

| 7α-hydroxy-4-cholesten-3-one | Accumulates due to the block in bile acid synthesis. nih.gov |

Beyond CTX, other genetic defects in the bile acid synthesis cascade can also lead to the accumulation of cholestane (B1235564) triols and related intermediates. These disorders, while distinct from CTX, share the common feature of disrupting the normal enzymatic sequence required to produce primary bile acids. cincinnatichildrens.orgorpha.net

One such disorder is 3-beta-hydroxy-C27-steroid oxidoreductase deficiency, caused by mutations in the HSD3B7 gene. medlineplus.govmetabolicsupportuk.org This enzyme acts earlier in the pathway than CYP27A1. Its deficiency leads to the production of abnormal bile acids and the accumulation of upstream intermediates, contributing to progressive liver disease in affected individuals. medlineplus.govmetabolicsupportuk.org

Another example is oxysterol 7alpha-hydroxylase deficiency, which also disrupts the bile acid synthesis pathway at a different step. orpha.net Each specific enzyme deficiency results in a unique profile of accumulated atypical bile acids and intermediates, which can be identified through mass spectrometry. cincinnatichildrens.org These profiles are essential for the differential diagnosis of these rare metabolic disorders. cincinnatichildrens.org

Biochemical Consequences of Aberrant Cholestane Triol Levels on Cellular Processes

The accumulation of this compound and other related oxysterols can have significant and varied effects on cellular function. While some oxysterols are considered toxic, others may have protective roles. For instance, cholestane-3β,5α,6β-triol, a major metabolite of cholesterol, has been shown to be a neuroprotectant. nih.gov It can protect neurons from glutamate-induced neurotoxicity and ischemia-induced injury by acting as a negative modulator of NMDA receptors. nih.gov

However, the accumulation of specific intermediates due to metabolic blocks, as seen in CTX, is generally associated with cellular damage. The buildup of cholestanol in neuronal tissues is linked to apoptosis of cerebellar cells, particularly Purkinje cells, leading to ataxia and tremors. nih.gov In Niemann-Pick type C (NP-C) disease, another lipid storage disorder, the accumulation of free cholesterol in lysosomes leads to increased generation of oxysterols like cholestane-3β,5α,6β-triol and 7-ketocholesterol, which are markers of oxidative stress and cellular dysfunction. nih.gov The abnormal lipid environment can disrupt cellular cholesterol transport and upregulate cholesterol synthesis, further exacerbating the pathological accumulation. nih.gov The precise mechanisms by which this compound specifically impacts cellular processes are still an area of active investigation, but it is clear that maintaining its metabolic flux is critical for cellular health.

Development and Application of Research Models for Studying Metabolic Dysregulation

To better understand the pathophysiology of diseases like CTX and the role of intermediates such as this compound, various research models have been developed. These models are crucial for investigating disease mechanisms and for the preclinical evaluation of potential therapies.

Animal models, particularly knockout mice (cyp27a1-/-), have been instrumental. These mice replicate some key features of human CTX, such as the accumulation of cholestanol and the bile acid precursor 7α-hydroxy-4-cholesten-3-one in the brain. nih.gov Studies using these mice have helped to elucidate the mechanism of cholestanol accumulation in the central nervous system. nih.gov Other animal models, such as rats fed a hypercholestanolemic diet, have been used to demonstrate that high levels of cholestanol can induce apoptosis in cerebellar neurons, leading to ataxia. nih.gov

In vitro models, including cell culture systems, are also valuable. For example, computer modeling and site-directed mutagenesis of the CYP27A1 enzyme expressed in E. coli have been used to study how substrates like cholesterol and 5β-cholestane-3α,7α,12α-triol bind to the enzyme's active site. nih.govnih.gov These studies have revealed that the two substrates bind differently, which may help explain the diverse clinical presentations of CTX. nih.gov Furthermore, the synthesis of specific intermediates like 5beta-cholestane-3alpha, 7alpha, 25-triol and its labeled counterparts has been essential for in vivo and in vitro studies to trace the 25-hydroxylation pathway of bile acid biosynthesis. researchgate.netnih.gov

Table 2: Research Models for Studying Dysregulated Cholestane Triol Metabolism

| Model Type | Application | Key Findings/Contributions |

| Animal Models | ||

| CYP27A1 Knockout Mice | Studying the pathophysiology of CTX. nih.gov | Revealed mechanisms of cholestanol accumulation in the brain. nih.gov |

| Rats on a Cholestanol-rich Diet | Investigating cholestanol-induced neurotoxicity. nih.gov | Demonstrated cholestanol-induced apoptosis of cerebellar Purkinje cells. nih.gov |

| In Vitro Models | ||

| Recombinant CYP27A1 Expression | Analyzing substrate binding and enzyme kinetics. nih.govnih.gov | Showed distinct binding sites for cholesterol and 5β-cholestane-3α,7α,12α-triol. nih.gov |

| Cell Cultures (e.g., HEK-293) | Investigating the effects of oxysterols on cellular receptors. nih.gov | Used to study the modulatory effects of cholestane triols on NMDA receptors. nih.gov |

Future Research Directions and Unexplored Avenues in 5beta Cholestane 3beta,7alpha,25 Triol Research

Discovery of Novel Enzymes and Metabolic Pathways

The fundamental biosynthetic and catabolic pathways for 5beta-Cholestane-3beta,7alpha,25-triol are currently undefined. A primary objective for future research will be to identify the specific enzymes and metabolic routes responsible for its creation and degradation. This will likely involve a multi-pronged approach, leveraging genomics, proteomics, and metabolomics.

Key research questions include:

What are the biosynthetic origins? Is this triol a direct downstream product of cholesterol modification, or is it formed from other bile acid precursors? Identifying the specific hydroxylases and reductases involved is paramount. Modern techniques like structure-guided functional prediction could be employed to screen for enzymes capable of acting on potential precursors. nih.gov

Is it an intermediate or an end-product? Determining whether this compound is a metabolic dead-end or a precursor to other biologically active molecules will be crucial. For instance, other cholestane (B1235564) triols are known intermediates in bile acid synthesis. hmdb.ca

Comprehensive Profiling of Cholestane Triol Metabolomes in Various Tissues

The physiological relevance of a metabolite is often linked to its location and concentration within the body. At present, the tissue distribution and abundance of this compound are unknown.

Future studies should aim to:

Map its tissue-specific distribution: Utilizing highly sensitive mass spectrometry techniques to profile its levels in key metabolic tissues such as the liver, brain, adrenal glands, and intestines would provide critical clues to its potential function. Research on other oxysterols has demonstrated distinct tissue-specific roles. mdpi.com

Correlate levels with physiological and pathological states: Comparing the metabolomic profiles of this and other cholestane triols in healthy individuals versus those with metabolic disorders, neurodegenerative diseases, or cancers could uncover its potential as a novel biomarker. For example, altered levels of Cholestane-3beta,5alpha,6beta-triol are linked to Niemann-Pick type C disease and Cerebrotendinous Xanthomatosis. researchgate.netnih.gov

Investigation of Interconnectivity with Other Lipid and Steroid Signaling Pathways

Metabolites rarely act in isolation. It is highly probable that this compound interacts with other major signaling and metabolic networks.

Unexplored avenues of investigation include:

Interaction with Nuclear Receptors: Many oxysterols and bile acid intermediates are known to be ligands for nuclear receptors (e.g., LXR, FXR, PXR), thereby directly regulating gene expression related to lipid metabolism, inflammation, and detoxification. Screening assays could determine if this compound has any such activity. nih.gov

Modulation of Steroidogenesis: As a cholesterol derivative, it may influence the complex process of steroid hormone production by affecting substrate availability or the activity of key steroidogenic enzymes. nih.gov

Impact on Membrane Dynamics: Some sterols can alter the biophysical properties of cell membranes or influence the synthesis of other membrane lipids like phospholipids, which in turn affects cellular signaling. nih.gov

Refinement of High-Throughput Analytical Methodologies for Low-Abundance Cholestane Metabolites

A significant hurdle in studying obscure metabolites like this compound is their likely very low concentration in biological samples, which pushes the limits of current analytical technology.

Future progress will depend on:

Advancements in Mass Spectrometry: The continued development of high-throughput platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the sensitive and specific detection of low-abundance lipids. nih.govuniversiteitleiden.nlnih.gov

Optimized Sample Preparation: The creation of refined extraction and derivatization protocols is necessary to improve the recovery and ionization efficiency of cholestane triols from complex biological matrices. mdpi.com

Development of Certified Standards: The chemical synthesis of pure this compound is a prerequisite for its definitive identification and accurate quantification in biological samples, enabling robust and reproducible measurements across different laboratories. nih.gov

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways involving 5beta-Cholestane-3beta,7alpha,25-triol in human bile acid metabolism?

- Methodological Answer : The compound participates in the 25-hydroxylation pathway of cholic acid biosynthesis. Key steps include:

- Mitochondrial 26-hydroxylation : Dominates in early side-chain degradation, producing 25R-5beta-cholestane-3alpha,7alpha,26-triol (major product) via mitochondrial enzymes .

- Microsomal 25-hydroxylation : Generates 5beta-cholestane-3alpha,7alpha,25-tetrol as an intermediate, which undergoes further oxidation to cholic acid via soluble enzymes .

- Validation : Use radiolabeled precursors (e.g., ³H/¹⁴C isotopes) in in vivo/in vitro assays to track conversion rates and intermediate accumulation .

Q. What experimental methodologies are recommended for studying hydroxylation patterns in cholestane derivatives?

- Methodological Answer :

- Subcellular fractionation : Isolate mitochondrial and microsomal liver fractions to assess compartment-specific enzyme activities .

- Radioactive tracer assays : Incubate labeled substrates (e.g., 5beta-[7β-³H]cholestane-3alpha,7alpha-diol) with liver fractions. Analyze products via thin-layer chromatography (TLC) or HPLC coupled with scintillation counting .

- Stereoisomer differentiation : Use chiral chromatography or nuclear magnetic resonance (NMR) to resolve 24R/S or 25R/S diastereomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in mitochondrial vs. microsomal contributions to side-chain hydroxylation?

- Methodological Answer :

- Comparative kinetic studies : Measure enzyme activities (Vmax, Km) in mitochondrial and microsomal fractions using standardized NADPH/NAD cofactor systems .

- Gene knockout models : Use CRISPR/Cas9 to silence CYP27A1 (mitochondrial) or CYP3A4 (microsomal) in cell lines, then quantify intermediate accumulation .

- In vivo tracer studies : Administer dual-labeled precursors (e.g., ³H-26-hydroxyl vs. ¹⁴C-25-hydroxyl) to CTX patients and controls. Compare specific activity decay curves in bile acids .

Q. What strategies optimize the detection of stereoisomers in hydroxylation products?

- Methodological Answer :

- Chiral stationary phase HPLC : Employ columns like Chiralpak IG-U with hexane/isopropanol gradients to separate 25R/S isomers .

- Derivatization : Convert hydroxyl groups to trifluoroacetyl esters or trimethylsilyl ethers for enhanced GC-MS resolution .

- Crystallography : Co-crystallize intermediates with cytochrome P450 enzymes to determine stereochemical binding preferences .

Q. How can novel intermediates in atypical bile acid synthesis pathways be validated?

- Methodological Answer :

- Stable isotope dilution assays : Spike samples with deuterated analogs (e.g., d4-5beta-cholestane-3alpha,7alpha,25-tetrol) for precise LC-MS/MS quantification .

- Enzyme inhibition studies : Use ketoconazole (CYP3A4 inhibitor) or ursodeoxycholic acid (CYP27A1 modulator) to block specific pathways and monitor intermediate accumulation .

- Metabolic flux analysis : Apply ¹³C metabolic labeling combined with NMR to map carbon flow through competing hydroxylation routes .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme kinetics for 25-hydroxylation pathways?

- Methodological Answer :

- Standardize assay conditions : Control pH (7.4), temperature (37°C), and cofactor concentrations (NADPH: 1 mM) across studies to minimize variability .

- Cross-validate with orthogonal methods : Compare radioassay results with LC-MS/MS quantification of unlabeled products .

- Tissue-specific profiling : Analyze enzyme expression (e.g., qPCR for CYP27A1/CYP3A4) in liver biopsies to correlate activity with protein levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.